molecular formula C12H5Cl5 B1583741 2,3,4',5,6-Pentachlorobiphenyl CAS No. 68194-11-6

2,3,4',5,6-Pentachlorobiphenyl

Cat. No. B1583741
CAS RN: 68194-11-6
M. Wt: 326.4 g/mol
InChI Key: ZDDZPDTVCZLFFC-UHFFFAOYSA-N
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Description

2,3,4’,5,6-Pentachlorobiphenyl is a type of polychlorinated biphenyl (PCB) congener . PCBs are a group of persistent organic pollutants that are resistant to environmental degradation through photolytic, biological, or chemical processes .


Synthesis Analysis

The synthesis of 2,3,4’,5,6-Pentachlorobiphenyl involves the formation of hydroxylated metabolites in whole poplar plants . The major metabolite was confirmed to be 4’-hydroxy-2,2’,3,5’,6-pentachlorobiphenyl .


Molecular Structure Analysis

The molecular structure of 2,3,4’,5,6-Pentachlorobiphenyl can be viewed using computational methods . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4’,5,6-Pentachlorobiphenyl include a molecular formula of C12H5Cl5 and a molecular weight of 326.43 . It has a melting point of 123.5°C, a boiling point of 412.3°C (rough estimate), and a density of 1.5220 (rough estimate) .

Scientific Research Applications

Metabolism and Persistence

  • Metabolic Pathways in Plants: 2,3,4',5,6-Pentachlorobiphenyl shows persistence and distinct metabolism in marsh plants, resulting in the formation of monohydroxy derivatives in the plant tissues (Moza et al., 1976).

Chemical Synthesis and Degradation

  • Synthesis of Chlorinated Biphenyls: Research has detailed the synthesis of various chlorinated biphenyls, including 2,3,4',5,6-Pentachlorobiphenyl, highlighting their preparation and structural composition (Bergman & Wachtmeister, 1977).
  • Reductive Dechlorination by Vitamin B12: Vitamin B12 can reductively dechlorinate 2,3,4',5,6-Pentachlorobiphenyl in a biomimetic model system, leading to the formation of tetrachlorobiphenyl products (Assaf-Anid et al., 1992).

Environmental Impact and Remediation

  • Persistence in Lung Parenchyma: Certain substituted pentachlorobiphenyls, including 2,3,4',5,6-Pentachlorobiphenyl, have been shown to persist in the lung parenchyma of mice, indicating a unique tissue localization and potential health risks (Brandt et al., 1981).
  • Microbial Degradation in Sediments: Certain PCBs, including those related to 2,3,4',5,6-Pentachlorobiphenyl, have been studied for microbial degradation in sediments, exploring the possibility of bioremediation (Bedard et al., 1996).

Biological and Health Effects

  • Mitotic Disturbance in Hamster Cells: Research shows that 2,3,4',5,6-Pentachlorobiphenyl can induce aberrant mitosis in Chinese hamster cells, suggesting potential genotoxic effects (Jensen et al., 2000).
  • Metabolism and Toxicological Assessment in Rats: In vivo studies on rats show that 3,4,5,3',4'-Pentachlorobiphenyl, related to 2,3,4',5,6-Pentachlorobiphenyl, undergoes metabolism leading to a specific metabolite, indicating pathways for detoxification (Koga et al., 1990).

Chemical Properties and Interactions

  • Ozone Decomposition and Oxidation Studies: The decomposition and oxidation properties of 2,3,4',5,6-Pentachlorobiphenyl in water under the influence of ozone have been examined, showing specific reaction kinetics (Kalmaz & Trieff, 1986).
  • Binding Interactions with Pepsin: Studies have examined the interactions between 2,3,4',5,6-Pentachlorobiphenyl and the digestive enzyme pepsin, using molecular simulations and spectroscopic techniques, providing insights into its bioavailability and potential health impacts (Yue et al., 2020).

Safety And Hazards

2,3,4’,5,6-Pentachlorobiphenyl is classified as a dangerous substance. It is highly flammable and harmful if swallowed . It can cause skin and eye irritation, and its vapors may cause drowsiness and dizziness .

Future Directions

The future directions of research on 2,3,4’,5,6-Pentachlorobiphenyl could involve further studies on its toxicities, such as body weight loss, endocrine disruption, teratogenicity, carcinogenicity, and impairment of the reproductive and immune systems . Additionally, more research could be conducted on its effects on thyroid function .

properties

IUPAC Name

1,2,4,5-tetrachloro-3-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)10-11(16)8(14)5-9(15)12(10)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDZPDTVCZLFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074199
Record name 2,3,4',5,6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4',5,6-Pentachlorobiphenyl

CAS RN

68194-11-6
Record name 2,3,4',5,6-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4',5,6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4',5,6-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ53DM90UT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
451
Citations
LD Palekar, KA Maruya, JE Kostka, J Wiegel - Chemosphere, 2003 - Elsevier
Estuarine sediments from a USEPA Superfund site in coastal Georgia were extensively contaminated with Aroclor 1268, a mixture of highly chlorinated polychlorinated biphenyls used …
Number of citations: 24 www.sciencedirect.com
M Goto, K Sugiura, M Hattori, T Miyagawa… - Chemosphere, 1974 - hero.epa.gov
The higher chlorinated biphenyl compounds, labeled 2, 3, 5, 6-tetrachlorobiphenyl (1336363) and 2, 3, 4, 5, 6-pentachlorobiphenyl were administered orally to the rat to determine their …
Number of citations: 31 hero.epa.gov
I Kania-Korwel, CD Barnhart, M Stamou… - … science & technology, 2012 - ACS Publications
Epidemiological and laboratory studies link polychlorinated biphenyls and their metabolites to adverse neurodevelopmental outcomes. Several neurotoxic PCB congeners are chiral …
Number of citations: 61 pubs.acs.org
F Fava, G Zanaroli, LY Young - FEMS microbiology ecology, 2003 - academic.oup.com
Reductive dechlorination of polychlorinated biphenyls (PCBs) pre-existing (at ∼1 mg kg −1 ) in a marine sediment of Porto Marghera (Venice Lagoon, Italy) was investigated in …
Number of citations: 56 academic.oup.com
L Nies, TM Vogel - Applied and environmental microbiology, 1991 - Am Soc Microbiol
Microbially mediated reductive dechlorination of polychlorinated biphenyls (PCBs) in anaerobic sediments has been observed during laboratory experiments. Reductive dechlorination …
Number of citations: 55 journals.asm.org
I Kania-Korwel, CD Barnhart, PJ Lein… - Chemical research in …, 2015 - ACS Publications
Chiral PCBs, such as PCB 95, are developmental neurotoxicants that undergo atropisomeric enrichment in nonpregnant adult mice. Because pregnancy is associated with changes in …
Number of citations: 23 pubs.acs.org
E Uwimana, X Li, HJ Lehmler - Environmental science & …, 2018 - ACS Publications
Polychlorinated biphenlys (PCBs) and their hydroxylated metabolites (OH-PCBs) have been implicated in neurodevelopmental disorders. Several neurotoxic PCBs, such as PCB 91, …
Number of citations: 19 pubs.acs.org
H Suzuki, O Yagiu, T Hanafusa - Bulletin of the Chemical Society of …, 1974 - journal.csj.jp
Products obtained by the reaction of the title compounds with fuming nitric acid in dichloromethane were investigated. Decamethylbiphenyl gave 6,6′-bis(nitrooxymethyl)-2,2′,3,3′,4,…
Number of citations: 7 www.journal.csj.jp
M Stamou, E Uwimana, BM Flannery, I Kania-Korwel… - Toxicology, 2015 - Elsevier
Polychlorinated biphenyls (PCBs) are metabolized by cytochrome P450 2B enzymes (CYP2B) and nicotine is reported to alter CYP2B activity in the brain and liver. To test the …
Number of citations: 15 www.sciencedirect.com
X Wu, G Zhai, JL Schnoor… - Chemical research in …, 2019 - ACS Publications
Hepatic cytochrome P450 enzymes metabolize chiral polychlorinated biphenyls (PCBs) to hydroxylated metabolites (OH-PCBs). Animal models with impaired metabolism of PCBs are …
Number of citations: 12 pubs.acs.org

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